

The Pharmacokinetics of Psilocin O-Glucuronide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Psilocin O-Glucuronide*

Cat. No.: *B13414854*

[Get Quote](#)

An In-Depth Guide to the Metabolism, Quantification, and Pharmacokinetic Profile of the Primary Metabolite of Psilocin in Humans.

Introduction

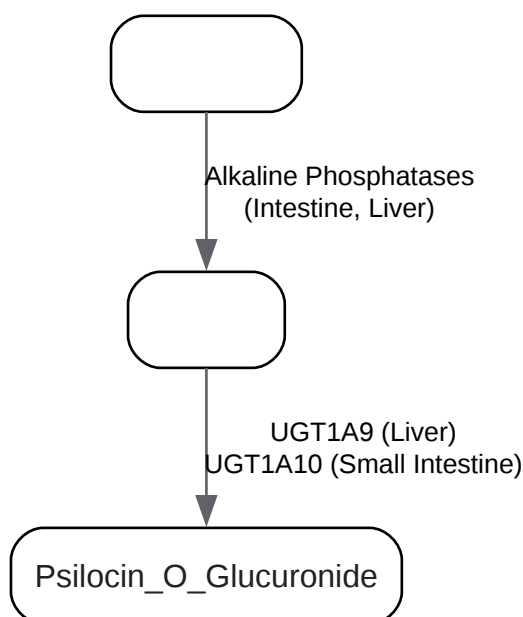
Psilocybin, a naturally occurring psychedelic prodrug found in numerous species of fungi, has garnered significant attention for its potential therapeutic applications in a range of psychiatric disorders. Upon ingestion, psilocybin is rapidly dephosphorylated to its pharmacologically active metabolite, psilocin. Psilocin itself is then subject to extensive metabolism, primarily through glucuronidation, leading to the formation of **psilocin O-glucuronide**. This glucuronide conjugate is the principal metabolite of psilocin found in systemic circulation and is a key determinant in the overall pharmacokinetic profile of psilocybin. Understanding the pharmacokinetics of **psilocin O-glucuronide** is therefore critical for drug development professionals, scientists, and researchers in optimizing dosing strategies and ensuring the safety and efficacy of psilocybin-based therapies. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of **psilocin O-glucuronide** in humans, including its metabolic pathway, quantitative data, and the experimental protocols used for its analysis.

Metabolic Pathway of Psilocybin to Psilocin O-Glucuronide

The metabolic journey from psilocybin to **psilocin O-glucuronide** is a two-step process involving dephosphorylation followed by glucuronidation.

- **Dephosphorylation of Psilocybin to Psilocin:** Following oral administration, psilocybin is rapidly and almost completely converted to psilocin. This enzymatic removal of the phosphate group is primarily mediated by alkaline phosphatases in the intestine and liver.
- **Glucuronidation of Psilocin:** Psilocin is then efficiently metabolized in the liver and small intestine by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT1A10, to form **psilocin O-glucuronide**.^[1] This process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of psilocin, rendering the molecule more water-soluble and facilitating its excretion.

Plasma concentrations of this conjugated form of psilocin are significantly higher, approximately four-fold, than those of free psilocin.^[2]



[Click to download full resolution via product page](#)

Metabolic conversion of psilocybin to **psilocin O-glucuronide**.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for both psilocin and its major metabolite, **psilocin O-glucuronide**, following oral administration of psilocybin in healthy human subjects. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Table 1: Pharmacokinetic Parameters of Psilocin and **Psilocin O-Glucuronide** After a Single Oral Dose of 25 mg Psilocybin[3]

Analyte	Cmax (ng/mL) [mean ± SD]	Tmax (h) [mean ± SD]	t1/2 (h) [mean ± SD]
Psilocin	19.2 ± 4.0	2.3 ± 0.77	2.1 ± 0.3
Psilocin O-Glucuronide	78.3 ± 7.9	3.67 ± 1.53	3.58 ± 1.2

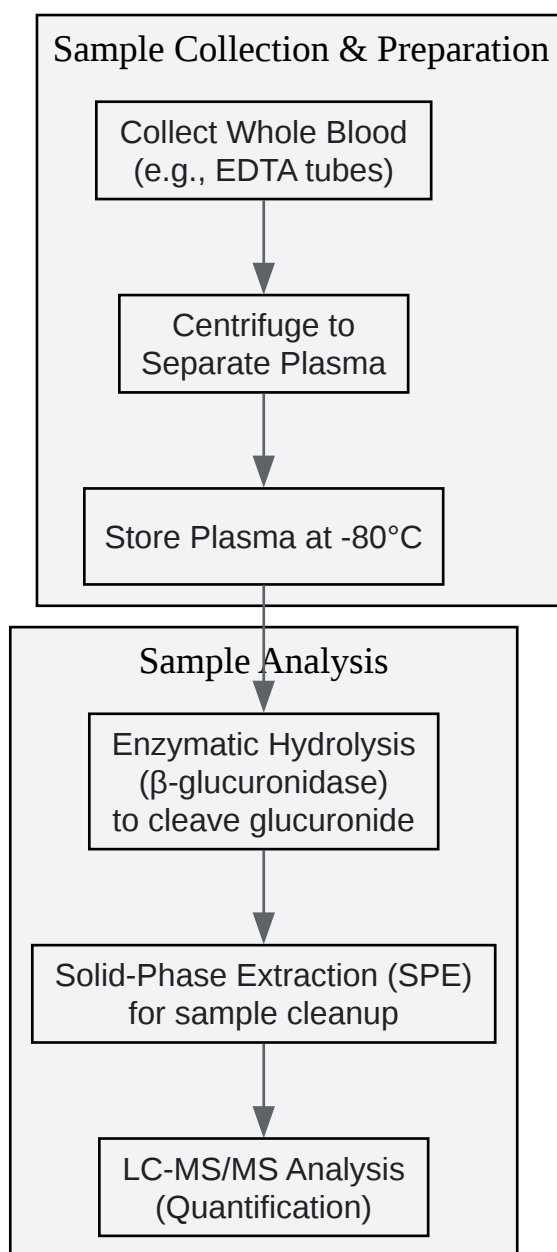
Table 2: Pharmacokinetic Parameters of Psilocin and **Psilocin O-Glucuronide** After a Single Oral Dose of 20 mg Psilocybin[3]

Analyte	Cmax (ng/mL)	Tmax (h)	t1/2 (h)
Psilocin	17	2.1	2.3
Psilocin O-Glucuronide	70	4.4	3.2

Approximately 20% of an orally administered dose of psilocybin is excreted in the urine as **psilocin O-glucuronide** within 24 hours.[2] The elimination half-life of **psilocin O-glucuronide** in humans is approximately 4 hours.[2]

Experimental Protocols

The quantification of psilocin and **psilocin O-glucuronide** in biological matrices presents analytical challenges due to the inherent instability of psilocin. The following outlines a typical experimental workflow for the analysis of these compounds in human plasma.



[Click to download full resolution via product page](#)

Workflow for **psilocin O-glucuronide** analysis.

A detailed methodology for the quantification of psilocin and its metabolites is described below:

1. Sample Collection and Handling:

- Whole blood samples are collected from subjects at predetermined time points following psilocybin administration, typically into tubes containing an anticoagulant such as EDTA.
- Plasma is separated by centrifugation and stored at -80°C until analysis to minimize degradation of the analytes.

2. Sample Preparation and Analysis:

- To quantify the total amount of psilocin (free and conjugated), plasma samples undergo enzymatic hydrolysis. This is a critical step where a β -glucuronidase enzyme is used to cleave the glucuronic acid from **psilocin O-glucuronide**, converting it back to psilocin.
- Following hydrolysis, the samples are subjected to a cleanup procedure, commonly solid-phase extraction (SPE), to remove interfering substances from the plasma matrix.
- The extracted samples are then analyzed using a highly sensitive and specific analytical technique, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the accurate quantification of psilocin.
- By analyzing samples with and without the hydrolysis step, the concentrations of both free psilocin and **psilocin O-glucuronide** can be determined.

Conclusion

Psilocin O-glucuronide is the major metabolite of psilocybin in humans, and its pharmacokinetic profile is a key factor in the overall disposition of the drug. The rapid and extensive conversion of psilocin to its glucuronide conjugate results in higher plasma concentrations and a longer half-life compared to the parent compound. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working with psilocybin. Further research is warranted to fully elucidate the potential pharmacological activity of **psilocin O-glucuronide** and its contribution to the overall effects of psilocybin. Accurate and validated analytical methods are paramount for the continued clinical development of psilocybin as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ricardinis.pt [ricardinis.pt]
- 2. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- To cite this document: BenchChem. [The Pharmacokinetics of Psilocin O-Glucuronide: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13414854#pharmacokinetics-of-psilocin-o-glucuronide-in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com